molecular formula C8H16N2O B119053 ((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol CAS No. 155225-19-7

((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol

Cat. No.: B119053
CAS No.: 155225-19-7
M. Wt: 156.23 g/mol
InChI Key: WSHDBTQQKKWIIQ-SFYZADRCSA-N
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Description

((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation of Pyrazole Derivatives

Pyrazoles, a class of heterocyclic compounds, are recognized for their significant agrochemical and pharmaceutical activities. These compounds, synthesized under microwave conditions from hydrazines and chalcone derivatives, exhibit a wide range of biological activities including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018). This study underscores the versatility of pyrazole derivatives, suggesting potential pharmaceutical and agrochemical applications for related compounds like “((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol”.

Methanol as a Hydrogen Source

Methanol serves as a liquid hydrogen carrier, offering a sustainable pathway for hydrogen production via steam reforming, partial oxidation, and autothermal reforming. Copper-based catalysts, known for their high activity and selectivity towards CO2, play a critical role in these processes. Advances in catalyst development and reactor technology enhance the efficiency of hydrogen production from methanol, supporting its use in a hydrogen-methanol economy (G. García et al., 2021). This highlights the importance of methanol in sustainable energy and chemical synthesis, suggesting potential research applications for related compounds in energy storage and conversion.

Methanotrophs and Methane Conversion

Methanotrophs, bacteria that use methane as their sole carbon source, offer a biotechnological approach to converting methane into valuable products like methanol, formaldehyde, and organic acids. These bacteria not only contribute to methane bioconversion but also to bioremediation and the production of biopolymers and lipids. Genetic engineering further extends their applicability in producing novel compounds (P. Strong et al., 2015). This study points towards the potential of methanol and related compounds in biotechnology and environmental management.

Methanol in Fuel Cells and Energy Systems

Methanol is a key component in direct methanol fuel cells (DMFCs), offering a clean-burning, efficient energy source. Research on methanol oxidation at platinum electrodes and the development of methanol-impermeable polymer electrolytes highlights the challenges and advancements in using methanol in fuel cells. These studies contribute to the understanding of methanol's role in renewable energy technologies (A. Heinzel et al., 1999; Jamie L. Cohen et al., 2007). This emphasizes the relevance of methanol and its derivatives in addressing energy storage and conversion challenges.

Properties

IUPAC Name

[(3R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c11-6-7-5-10-3-1-2-8(10)4-9-7/h7-9,11H,1-6H2/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHDBTQQKKWIIQ-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(CN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN[C@H](CN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401222867
Record name (3R,8aS)-Octahydropyrrolo[1,2-a]pyrazine-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155225-19-7
Record name (3R,8aS)-Octahydropyrrolo[1,2-a]pyrazine-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155225-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,8aS)-Octahydropyrrolo[1,2-a]pyrazine-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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